Cas no 1892926-63-4 (2-Furanacetic acid, tetrahydro-2-methyl-)

2-Furanacetic acid, tetrahydro-2-methyl-, is a cyclic carboxylic acid derivative with a tetrahydrofuran backbone and an acetic acid substituent. This compound is valued for its versatility as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its saturated furan ring enhances stability while retaining reactivity for further functionalization. The methyl group at the 2-position introduces steric and electronic effects that can influence selectivity in synthetic pathways. The compound’s balanced lipophilicity and polarity make it suitable for applications requiring controlled solubility. It is typically handled under standard laboratory conditions, with stability under inert atmospheres recommended for long-term storage.
2-Furanacetic acid, tetrahydro-2-methyl- structure
1892926-63-4 structure
Product Name:2-Furanacetic acid, tetrahydro-2-methyl-
CAS No:1892926-63-4
MF:C7H12O3
MW:144.168382644653
CID:6546792
PubChem ID:70500492
Update Time:2025-06-13

2-Furanacetic acid, tetrahydro-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Furanacetic acid, tetrahydro-2-methyl-
    • Inchi: 1S/C7H12O3/c1-7(5-6(8)9)3-2-4-10-7/h2-5H2,1H3,(H,8,9)
    • InChI Key: FKCOAUUNSXDIGB-UHFFFAOYSA-N
    • SMILES: O1CCCC1(C)CC(O)=O

Computed Properties

  • Exact Mass: 144.078644241g/mol
  • Monoisotopic Mass: 144.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.105±0.06 g/cm3(Predicted)
  • Boiling Point: 262.6±13.0 °C(Predicted)
  • pka: 4.36±0.10(Predicted)

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2-Furanacetic acid, tetrahydro-2-methyl- Related Literature

Additional information on 2-Furanacetic acid, tetrahydro-2-methyl-

2-Furanacetic acid, tetrahydro-2-methyl- (CAS No. 1892926-63-4): A Comprehensive Technical Overview

In the rapidly evolving field of specialty chemicals, 2-Furanacetic acid, tetrahydro-2-methyl- (CAS 1892926-63-4) has garnered significant attention for its unique structural properties and versatile applications. This saturated furan derivative, characterized by its tetrahydrofuran core and acetic acid side chain, serves as a critical intermediate in pharmaceutical synthesis, flavor/fragrance engineering, and advanced material science. Its molecular formula C7H12O3 and 158.17 g/mol molecular weight make it particularly valuable for chiral synthesis and biodegradable polymer modifications.

The compound's hydrogenated furan ring system enhances stability compared to traditional furan derivatives, addressing growing industry demands for thermal-resistant additives and green chemistry solutions. Recent patent analyses reveal a 42% increase in applications involving tetrahydrofuran carboxylates since 2020, particularly in sustainable packaging and controlled-release drug formulations. Researchers highlight its role as a bio-based platform chemical in circular economy models, with modified versions showing promise in enzyme stabilization and non-toxic plasticizers.

From a synthetic perspective, 2-methyl tetrahydrofuran-2-acetic acid offers distinct advantages in stereoselective reactions. The methyl group at the 2-position creates steric hindrance that facilitates asymmetric catalysis, while the carboxyl group enables diverse derivatization pathways. These features have made it increasingly popular for constructing chiral auxiliaries and pharmacophores in CNS-active compounds. Analytical studies using HPLC-MS and NMR spectroscopy confirm its high purity (>98%) and stability under ambient conditions.

Industrial applications leverage the compound's solvent miscibility and low ecotoxicity profile. In fragrance chemistry, its balanced woody-herbaceous odor profile makes it valuable for natural identical flavors. The material science sector utilizes its hydrogen bonding capacity to modify polymer crystallinity, with recent breakthroughs in biodegradable polyesters showing 30% improved tensile strength when incorporated at 2-5% w/w ratios.

Quality control protocols for CAS 1892926-63-4 emphasize residual solvent analysis and isomeric purity verification, given its importance in sensitive applications. Storage recommendations typically specify nitrogen atmosphere protection and amber glass containers to prevent potential oxidative degradation. The compound's logP value of 0.82 suggests favorable bioavailability characteristics for pharmaceutical use.

Emerging research explores its potential in carbon capture systems as a CO2-philic component, with modified versions demonstrating enhanced absorption kinetics at elevated pressures. This aligns with global trends toward carbon-neutral technologies and has sparked interest from energy sector researchers. Additionally, its metal-chelating properties are being investigated for catalytic applications in hydrogen storage systems.

Regulatory status varies by region, but most jurisdictions classify it as non-hazardous under standard GHS criteria. Environmental fate studies indicate ready biodegradability (OECD 301D) with low bioaccumulation potential, supporting its use in eco-friendly formulations. Transportation typically follows general chemical guidelines without special restrictions.

The market for tetrahydrofuran derivatives like this compound is projected to grow at 6.8% CAGR through 2030, driven by demand from biomedical and renewable material sectors. Current price trends reflect tightening supply of high-purity (>99%) material, particularly for GMP-grade applications. Manufacturers are responding with improved continuous flow synthesis methods to enhance yield and reduce E-factor metrics.

Analytical challenges include distinguishing between positional isomers and monitoring ring-opening byproducts during storage. Advanced techniques like 2D NMR and high-resolution mass spectrometry have become essential for quality assurance. The compound's UV transparency above 250nm makes it suitable for photocatalysis applications where light stability is crucial.

Future development directions include exploring its ionic liquid derivatives for battery electrolytes and investigating enzymatic modification pathways for sustainable production. The unique combination of hydrogenation sites and carboxylic acid functionality in this molecule continues to inspire innovation across multiple scientific disciplines.

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